molecular formula C10H13NS B1446640 3,4-dihydro-2H-thiochromen-4-ylmethanamine CAS No. 1368167-16-1

3,4-dihydro-2H-thiochromen-4-ylmethanamine

Cat. No.: B1446640
CAS No.: 1368167-16-1
M. Wt: 179.28 g/mol
InChI Key: JHGVEOQYLIGEIJ-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-thiochromen-4-ylmethanamine is a chemical compound with the molecular formula C10H13NS It belongs to the class of thiochromenes, which are sulfur-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-thiochromen-4-ylmethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzaldehyde with an appropriate amine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-thiochromen-4-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Thiols

    Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

3,4-Dihydro-2H-thiochromen-4-ylmethanamine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-thiochromen-4-ylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfur atom in the thiochromene ring may play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-2H-thiochromen-4-ylamine
  • N-3,4-Dihydro-2H-thiochromen-4-yl-N-methylamine

Uniqueness

3,4-Dihydro-2H-thiochromen-4-ylmethanamine is unique due to the presence of the methanamine group, which imparts distinct chemical reactivity and biological activity compared to its analogs

Biological Activity

3,4-Dihydro-2H-thiochromen-4-ylmethanamine is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its thiochromene core structure, which contributes to its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation and reduction, which may enhance its pharmacological properties.

Target Enzymes : The primary target of this compound is cysteine proteases. These enzymes play critical roles in protein turnover, antigen processing, and apoptosis. The compound inhibits these proteases through a nucleophilic attack on the β position to the sulfone group, leading to altered cellular processes and potential therapeutic effects.

Biochemical Pathways : Inhibition of cysteine proteases affects several biochemical pathways, including those involved in inflammation and immune responses. Notably, the compound has demonstrated antileishmanial activity , indicating its potential use in treating leishmaniasis.

Antileishmanial Activity

Recent studies have shown that derivatives of thiochromen compounds exhibit high antileishmanial activity with effective concentrations (EC50) below 10 μM. For example, compounds with specific structural modifications displayed enhanced potency against Leishmania species while maintaining low cytotoxicity to human cells .

CompoundEC50 (μM)Selectivity Index
Compound A<10>100
Compound B<10>100

Cardiovascular Effects

This compound influences cardiovascular health by interacting with the angiotensin-converting enzyme (ACE). This interaction leads to the modulation of blood pressure and vascular tone through inhibition of the renin-angiotensin-aldosterone system (RAAS).

Case Studies

  • Leishmaniasis Treatment : A study evaluated the efficacy of various thiochromen derivatives against Leishmania parasites. Compounds were tested for their ability to reduce parasite viability in vitro. Results indicated that modifications to the thiochromene structure significantly impacted antileishmanial potency and selectivity .
  • Cardiovascular Research : In a laboratory setting, this compound was shown to improve vascular function in animal models at lower doses while reducing inflammation markers in blood samples.

Stability and Dosage Effects

Research indicates that the stability of this compound is maintained under refrigerated conditions. Dosage studies reveal that lower concentrations yield beneficial effects on vascular function without significant adverse effects.

Molecular Interactions

At the molecular level, this compound interacts with key amino acids in target proteins, influencing their activity and stability. For instance, studies have identified critical interactions with amino acids such as Ser-14 and Trp-21 within binding pockets of target enzymes .

Properties

IUPAC Name

3,4-dihydro-2H-thiochromen-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-4,8H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGVEOQYLIGEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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